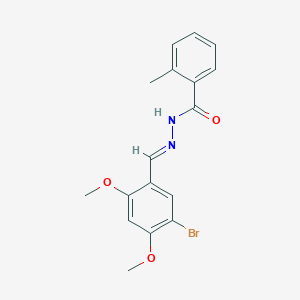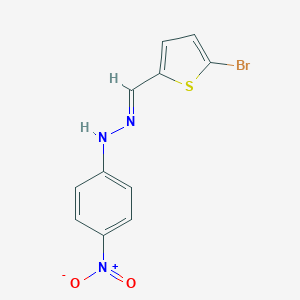
3-nitro-N'-(1,2,2-trimethylpropylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is an organic compound with a complex structure that includes both hydrazone and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of bioactive molecules due to its hydrazone and nitro functionalities.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is not fully understood, but it is believed to involve interactions with biological macromolecules through its hydrazone and nitro groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
- N’-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
- (2Z)-N-(3-chloro-2’-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide
Uniqueness
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is unique due to its combination of hydrazone and nitro functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.
特性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(13(2,3)4)14-15-12(17)10-6-5-7-11(8-10)16(18)19/h5-8H,1-4H3,(H,15,17)/b14-9- |
InChIキー |
LMVIELBUGDJXBP-ZROIWOOFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C |
異性体SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C(C)(C)C |
正規SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[2-(2-nitrobenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B326253.png)
![4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326255.png)
![4-[(E)-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B326256.png)
![4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326257.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine](/img/structure/B326262.png)
![4-bromo-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B326264.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B326266.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B326267.png)
![Tert-butyl 2-[(3,4-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B326268.png)
![(6Z)-3-(diethylamino)-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326271.png)


